molecular formula C10H16O B3031375 Bicyclo[3.3.2]decan-9-one CAS No. 28054-91-3

Bicyclo[3.3.2]decan-9-one

Cat. No. B3031375
CAS RN: 28054-91-3
M. Wt: 152.23 g/mol
InChI Key: QAVLIVNTLHVEGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Bicyclo[3.3.2]decan-9-one involves various methods, including cyclization reactions of suitable precursors. Researchers have explored routes such as oxidation of norcamphor or intramolecular Diels-Alder reactions to form the bicyclic ring system .


Molecular Structure Analysis

The molecular structure of Bicyclo[3.3.2]decan-9-one consists of a nine-membered ring with two fused cyclohexane rings. The transannular methylene interaction between carbon atoms at positions 3 and 7 plays a crucial role in determining its conformation .


Physical And Chemical Properties Analysis

  • Melting Point : Bicyclo[3.3.2]decan-9-one melts at a temperature around 58°C .

Scientific Research Applications

Synthesis of Heterocycles

Bicyclo[3.3.2]decan-9-one derivatives have been explored in the synthesis of heterocycles. Research demonstrated the creation of new 3,7,9-triheterabicyclo[3.3.2]decan-10-ones, using 3,7-diheterabicyclo[3.3.1]nonan-9-ones as precursors. These compounds exhibited a chair-boat equilibrium and were analyzed through spectral evidence and X-ray diffraction (Garrison et al., 1993).

Stereochemical Analysis

The study of stereochemistry in smaller bicycloalkanes like trans-bicyclo[4.3.1]decan-10-one was carried out. This work focused on establishing trans intrabridgehead stereochemistry through intramolecular dioxolenone photocycloaddition (Winkler, Hey & Williard, 1988).

Synthetic Intermediates

Bicyclo[3.3.2]decan-9-one derivatives were also employed as synthetic intermediates. For instance, 1-Alkoxybicyclo[4.3.1] Decan-3-Onecarboxylates were prepared via an anti-Bredt system, offering an efficient route to bicyclo[4.3.1] Decan-8-One (Momose, Masuda & Muraoka, 1984).

Conformational Studies

Significant work has been done in conformational studies of bicyclo[3.3.2]decan-9-one and its derivatives. These studies include spectral analysis, X-ray crystallography, and theoretical calculations to understand the molecule's structure and behavior in different states (Doyle, Parker & Hafter, 1977).

Hydrogen Bonding and Crystal Engineering

Research on bicyclo[3.3.2]decan-9-one derivatives extends to crystal engineering. This involves designing new lattice inclusion hosts and studying hydroxy group hydrogen bonding for creating new materials (Kim et al., 2002).

Catalytic Reactions

Bicyclo[3.3.2]decan-9-one frameworks have been utilized in metal-catalyzed [5+2] cycloadditions and Nazarov cyclization sequences. These methods provide access to complex molecular structures, important in the synthesis of biologically active compounds (Wender, Stemmler & Sirois, 2010).

Enantioselective Synthesis

The medium-sized rings of bicyclo[3.3.2]decan-9-one derivatives are pivotal in the enantioselective synthesis of diquinanes, hydrindanes, and decalins, which are key scaffolds in various natural products (Heinrich et al., 2016).

properties

IUPAC Name

bicyclo[3.3.2]decan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-10-7-8-3-1-5-9(10)6-2-4-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVLIVNTLHVEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339627
Record name Bicyclo[3.3.2]decan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.3.2]decan-9-one

CAS RN

28054-91-3
Record name Bicyclo[3.3.2]decan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[3.3.2]decan-9-one
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
22
Citations
NJ Leonard, JC Coll - Journal of the American Chemical Society, 1970 - ACS Publications
Interest also stems from the conformational relation-ship to eight-membered rings1 in the carbocyclic series, 2 when one or more ring atoms are replaced by hetero-atoms, 3 and when …
Number of citations: 32 pubs.acs.org
S Landa, J Tříska, M Hájek, P Trška - Tetrahedron, 1974 - Elsevier
The reaction of bicyclo[3.3.1]nonane-2,6-dione with diazomethane in situ does not lead to the homologous bicyclo[4.3.1]decane-2,7-dione, but mainly to tricyclo[4.4.0.0 ]decan-9-ol-5-…
Number of citations: 4 www.sciencedirect.com
JC Coll, DLR Crist, MCG Barrio… - Journal of the American …, 1972 - ACS Publications
Syntheses of bicyclo [3.3. 3] undecane (manxane)(1) and l-azabicyclo [3.3. 3] undecane (manxine)(2) are reported: a multistep synthesis, involving double-ring expansion of the short …
Number of citations: 53 pubs.acs.org
M Doyle, R Hafter, W Parker - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
The spectral properties of a series of bicyclo[3.3.2]decane derivatives have been examined, and the occurrence, in certain cases, of abnormal δ(CH) and ν(CH) ir absorptions attributed …
Number of citations: 4 pubs.rsc.org
EKC Lee, HAJ Carless - Journal of the American Chemical …, 1970 - ACS Publications
structure follows from the method of synthesis, the This follows from the general similarity of the electronic values, taking in Page 1 6683 very unstable (eg, it detonated with a flash on …
Number of citations: 0 pubs.acs.org
DS Teager, HD Ward, RK Murray Jr - The Journal of Organic …, 1993 - ACS Publications
Many literature examples show that the reaction of a simple cyclic ketone with (dibromomethyl)-lithium at-78 C, followed by low-temperature hydrolysis of the resulting lithium alkoxide 33…
Number of citations: 5 pubs.acs.org
L Crǎciun, JE Jackson - The Journal of Physical Chemistry A, 1998 - ACS Publications
Müller−Pritchard-type ( 1 J 13 C - 1 H = a × % s C ) and related expressions are explored for the prediction, from standard quantum chemical models, of one-bond C−H spin−spin …
Number of citations: 20 pubs.acs.org
AA Ajibola, JA Omoleye… - IOP Conference Series …, 2018 - iopscience.iop.org
The increase in the rate of accumulation of plastic waste (PW) has been of great concern to the world especially in the developing countries due to its non-biodegradable nature and …
Number of citations: 4 iopscience.iop.org
P Dowd, W Zhang - Chemical reviews, 1993 - ACS Publications
During the development of organic chemistry, five-and six-membered rings received the major share of systematic synthetic attention, and justifiably so. However, many organic …
Number of citations: 422 pubs.acs.org
C Taeschler - 2001 - library-archives.canada.ca
This Dissertation describes experimental and theoretical aspects of [mu]-hydrido bridged carbocations, focusing on the bicyclo [3.3. 3] undecyl and tricyclo [5.3. 1.1 3, 9] dodecyl systems…
Number of citations: 2 library-archives.canada.ca

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